molecular formula C5H6IN3 B582076 4-Amino-6-iodo-2-methylpyrimidine CAS No. 943006-46-0

4-Amino-6-iodo-2-methylpyrimidine

Cat. No. B582076
CAS RN: 943006-46-0
M. Wt: 235.028
InChI Key: GZHINVBVMNLSCG-UHFFFAOYSA-N
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Description

  • Storage Conditions : Keep in a dark place under an inert atmosphere at 2-8°C .

Chemical Reactions Analysis

Research indicates that pyrrolo[2,3-d]pyrimidines (analogous to 4-Amino-6-iodo-2-methylpyrimidine) exhibit anti-inflammatory activity. The introduction of a 4-methoxyphenyl group at position 7 enhances this activity .

Scientific Research Applications

Anticancer Applications

4-Amino-6-iodo-2-methylpyrimidine: is a pyrimidine derivative that plays a crucial role in the synthesis of anticancer drugs. Pyrimidine is a core structure found in many FDA-approved anticancer agents, such as imatinib, dasatinib, and nilotinib, which are established treatments for leukemia . The iodine substitution on the pyrimidine ring can be critical for the biological activity, making this compound a valuable intermediate in the development of new anticancer therapies.

Antimicrobial and Antifungal Activities

The pyrimidine scaffold is also associated with antimicrobial and antifungal properties. Research has shown that various substitutions on the pyrimidine ring can lead to compounds with significant activity against a range of microbial and fungal pathogens . The presence of the amino and iodine groups in 4-Amino-6-iodo-2-methylpyrimidine could potentially enhance these properties, making it a compound of interest for developing new antimicrobial agents.

Anti-Inflammatory and Analgesic Effects

Pyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities. 4-Amino-6-iodo-2-methylpyrimidine could serve as a precursor for synthesizing novel analogs with enhanced anti-inflammatory activities and minimal toxicity. Detailed SAR (Structure-Activity Relationship) analysis suggests that the iodine moiety could play a significant role in modulating these effects .

Cardiovascular Therapeutics

The pyrimidine core is a common feature in cardiovascular agents, including antihypertensive drugs. Substituted pyrimidines have been explored for their potential to act as cardiovascular therapeutics due to their ability to modulate blood pressure and other cardiovascular functions . 4-Amino-6-iodo-2-methylpyrimidine may contribute to the synthesis of such agents, providing a platform for the development of new cardiovascular drugs.

Antidiabetic Properties

Pyrimidine derivatives are known to exhibit antidiabetic properties, particularly as DPP-IV inhibitors. These inhibitors play a role in managing type 2 diabetes by prolonging the action of incretin hormones, which increase insulin release. The structural features of 4-Amino-6-iodo-2-methylpyrimidine could be optimized to enhance its antidiabetic potential .

Synthesis of Vitamin B1 Intermediates

Pyrimidine derivatives, including 4-Amino-6-iodo-2-methylpyrimidine , are used as key intermediates in the synthesis of Vitamin B1 (thiamine). The synthesis of thiamine is crucial, as it is an essential vitamin required for various cellular processes. The iodine group in the compound can be utilized in various synthetic pathways to produce thiamine or its analogs .

Mechanism of Action

Biochemical Pathways:

While specific pathways affected by “4-Amino-6-iodo-2-methylpyrimidine” are not explicitly described, we can infer that it may impact nucleic acid metabolism. Pyrimidines play a crucial role in DNA and RNA synthesis. Alterations in their availability or utilization could affect cell division, growth, and repair. Experimental evidence is required to confirm this hypothesis .

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, can impact the compound’s stability and efficacy. For instance:

: Monier, M., Abdel-Latif, D., El-Mekabaty, A., & Elattar, K. M. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines. RSC Advances, 9, 30835-30867. Link

properties

IUPAC Name

6-iodo-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHINVBVMNLSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716726
Record name 6-Iodo-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-iodo-2-methylpyrimidine

CAS RN

943006-46-0
Record name 6-Iodo-2-methyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943006-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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